Cas no 1261787-23-8 (3-(Chloromethyl)-2-(trifluoromethyl)naphthalene)

3-(Chloromethyl)-2-(trifluoromethyl)naphthalene is a fluorinated naphthalene derivative featuring both a chloromethyl and a trifluoromethyl functional group. This compound is valuable in synthetic organic chemistry, particularly as an intermediate in the preparation of pharmaceuticals, agrochemicals, and advanced materials. The chloromethyl group offers reactivity for further functionalization, while the electron-withdrawing trifluoromethyl group enhances stability and influences electronic properties. Its rigid naphthalene backbone provides structural robustness, making it suitable for applications requiring precise molecular modifications. The compound’s well-defined reactivity profile and compatibility with various coupling reactions make it a versatile building block in medicinal and materials chemistry research.
3-(Chloromethyl)-2-(trifluoromethyl)naphthalene structure
1261787-23-8 structure
商品名:3-(Chloromethyl)-2-(trifluoromethyl)naphthalene
CAS番号:1261787-23-8
MF:C12H8ClF3
メガワット:244.640132904053
CID:4797753

3-(Chloromethyl)-2-(trifluoromethyl)naphthalene 化学的及び物理的性質

名前と識別子

    • 3-(Chloromethyl)-2-(trifluoromethyl)naphthalene
    • インチ: 1S/C12H8ClF3/c13-7-10-5-8-3-1-2-4-9(8)6-11(10)12(14,15)16/h1-6H,7H2
    • InChIKey: JTEHCTJKLRVUTI-UHFFFAOYSA-N
    • ほほえんだ: ClCC1C=C2C=CC=CC2=CC=1C(F)(F)F

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 16
  • 回転可能化学結合数: 1
  • 複雑さ: 239
  • 疎水性パラメータ計算基準値(XlogP): 4.4
  • トポロジー分子極性表面積: 0

3-(Chloromethyl)-2-(trifluoromethyl)naphthalene 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A219002047-500mg
3-(Chloromethyl)-2-(trifluoromethyl)naphthalene
1261787-23-8 98%
500mg
989.80 USD 2021-05-31
Alichem
A219002047-1g
3-(Chloromethyl)-2-(trifluoromethyl)naphthalene
1261787-23-8 98%
1g
1,718.70 USD 2021-05-31

3-(Chloromethyl)-2-(trifluoromethyl)naphthalene 関連文献

3-(Chloromethyl)-2-(trifluoromethyl)naphthaleneに関する追加情報

Introduction to 3-(Chloromethyl)-2-(trifluoromethyl)naphthalene (CAS No. 1261787-23-8)

3-(Chloromethyl)-2-(trifluoromethyl)naphthalene, identified by the Chemical Abstracts Service Number (CAS No.) 1261787-23-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and materials chemistry. This compound, featuring a naphthalene core substituted with a chloromethyl group at the 3-position and a trifluoromethyl group at the 2-position, exhibits unique structural and electronic properties that make it a valuable intermediate in synthetic chemistry.

The presence of both electron-withdrawing and electron-donating functional groups in 3-(Chloromethyl)-2-(trifluoromethyl)naphthalene contributes to its versatility in chemical reactions. The chloromethyl moiety serves as a reactive site for nucleophilic substitution reactions, while the trifluoromethyl group enhances lipophilicity and metabolic stability, which are critical factors in drug design. These characteristics have positioned this compound as a key building block in the development of novel therapeutic agents.

Recent advancements in medicinal chemistry have highlighted the potential of 3-(Chloromethyl)-2-(trifluoromethyl)naphthalene in the synthesis of bioactive molecules. Researchers have leveraged its reactivity to develop inhibitors targeting various biological pathways, including enzyme inhibition and receptor binding. For instance, studies have demonstrated its utility in generating derivatives with enhanced binding affinity to protein targets, which is a cornerstone of modern drug discovery.

The influence of the trifluoromethyl group on the electronic properties of the naphthalene ring has been extensively studied. This substituent not only improves the compound's pharmacokinetic profile but also influences its spectroscopic properties, making it suitable for applications in photopharmacology and fluorinated drug development. The increasing demand for fluorinated compounds in pharmaceuticals stems from their ability to modulate metabolic pathways and improve drug efficacy.

In materials science, 3-(Chloromethyl)-2-(trifluoromethyl)naphthalene has been explored for its potential in creating advanced polymers and liquid crystals. The combination of electron-deficient and electron-rich regions within its structure allows for the design of materials with tailored electronic and optical properties. These applications are particularly relevant in the development of organic semiconductors and optoelectronic devices, where precise control over molecular architecture is essential.

The synthesis of 3-(Chloromethyl)-2-(trifluoromethyl)naphthalene typically involves multi-step organic reactions, starting from commercially available naphthalene derivatives. The introduction of the chloromethyl group is often achieved through chlorination or nucleophilic substitution reactions, while the trifluoromethyl group is incorporated via metal-catalyzed cross-coupling or direct fluorination techniques. These synthetic strategies highlight the compound's importance as a versatile intermediate in organic synthesis.

Recent research has also focused on the environmental and computational aspects of working with 3-(Chloromethyl)-2-(trifluoromethyl)naphthalene. Computational modeling has been employed to predict its reactivity and optimize synthetic routes, reducing experimental trial-and-error. Additionally, studies have investigated its biodegradability and potential environmental impact, ensuring that its use aligns with sustainable chemistry principles.

The pharmaceutical industry continues to explore new applications for 3-(Chloromethyl)-2-(trifluoromethyl)naphthalene, particularly in the development of small-molecule drugs targeting neurological disorders, cancer, and infectious diseases. Its structural features make it an attractive scaffold for designing molecules with improved selectivity and reduced side effects. Collaborative efforts between academia and industry are driving innovation in this area, leading to promising candidates for clinical evaluation.

As our understanding of molecular interactions deepens, so does the appreciation for compounds like 3-(Chloromethyl)-2-(trifluoromethyl)naphthalene. The ability to fine-tune its properties through strategic functionalization opens up endless possibilities for drug discovery and material science. Future research will likely focus on expanding its applications into emerging fields such as nanotechnology and green chemistry, further solidifying its role as a cornerstone compound in modern chemical research.

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